molecular formula C15H12FN3O2S B12925810 {3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol CAS No. 673451-64-4

{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol

Cat. No.: B12925810
CAS No.: 673451-64-4
M. Wt: 317.3 g/mol
InChI Key: MTIHNGRPZAYYSU-UHFFFAOYSA-N
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Description

Introduction to {3-(4-Fluorophenyl)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-Oxazol-5-yl}methanol

Systematic Nomenclature and Chemical Identification

The IUPAC name This compound delineates its structure with precision:

  • Core scaffold : A 1,2-oxazole ring (positions 1–5) forms the central heterocycle.
  • Substituents :
    • Position 3 : 4-Fluorophenyl group (C₆H₄F), introducing aromaticity and electron-withdrawing characteristics.
    • Position 4 : 2-(Methylsulfanyl)pyrimidin-4-yl group, merging a pyrimidine ring with a methylsulfanyl (-SCH₃) moiety at position 2.
    • Position 5 : Hydroxymethyl (-CH₂OH), enhancing hydrophilicity and hydrogen-bonding potential.

Molecular formula : C₁₆H₁₃FN₃O₂S, derived from summation of substituent contributions:

Component Contribution to Formula
1,2-Oxazole core C₃H₃NO
4-Fluorophenyl C₆H₄F
2-(Methylsulfanyl)pyrimidin-4-yl C₅H₄N₂S
Hydroxymethyl CH₂OH

Structural analogs : The compound shares chemical kinship with rosuvastatin intermediates, such as 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (CAS 147118-36-3), which similarly employ fluorophenyl and sulfonyl-modified pyrimidine units.

Historical Context of Oxazole-Pyrimidine Hybrid Compounds

Oxazole-pyrimidine hybrids emerged prominently in the early 2000s, driven by demand for multifunctional heterocycles in medicinal chemistry. Key milestones include:

  • Early applications : Isoxazole derivatives like 3-(4-fluorophenyl)-5-isoxazolemethanol (CAS 206055-89-2) demonstrated the utility of fluorinated aromatics in modulating bioactivity.
  • Advancements in statin synthesis : Rosuvastatin intermediates (e.g., CAS 147118-36-3) highlighted pyrimidine-oxazole hybrids as critical precursors, leveraging their capacity for hydrogen bonding and metabolic stability.
  • Recent innovations : Integration of methylsulfanyl groups into pyrimidine rings, as seen in N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, underscored sulfur’s role in enhancing lipophilicity and target engagement.

Significance of Fluorophenyl and Methylsulfanyl Substituents in Heterocyclic Chemistry

Fluorophenyl Group
  • Electronic effects : The fluorine atom’s strong electronegativity polarizes the phenyl ring, augmenting dipole interactions and altering π-π stacking dynamics.
  • Bioavailability : Fluorination often improves metabolic resistance by blocking cytochrome P450 oxidation sites, a strategy validated in rosuvastatin analogs.
Methylsulfanyl Group
  • Lipophilicity : The -SCH₃ moiety increases logP values, facilitating membrane permeability. For instance, 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol exhibits a predicted logP of 1.317±0.06.
  • Conformational rigidity : Sulfur’s van der Waals radius stabilizes specific rotameric states, as observed in pyrimidine sulfonamides.

Comparative analysis :

Feature Fluorophenyl Contribution Methylsulfanyl Contribution
Electron modulation Withdraws electron density via -F Donates electrons via sulfur lone pairs
Solubility Reduces aqueous solubility Enhances lipid bilayer partitioning
Synthetic handle Enables Suzuki-Miyaura coupling Supports nucleophilic substitutions

Properties

CAS No.

673451-64-4

Molecular Formula

C15H12FN3O2S

Molecular Weight

317.3 g/mol

IUPAC Name

[3-(4-fluorophenyl)-4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C15H12FN3O2S/c1-22-15-17-7-6-11(18-15)13-12(8-20)21-19-14(13)9-2-4-10(16)5-3-9/h2-7,20H,8H2,1H3

InChI Key

MTIHNGRPZAYYSU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(ON=C2C3=CC=C(C=C3)F)CO

Origin of Product

United States

Biological Activity

The compound {3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H14FN3OS, with a molecular weight of approximately 303.35 g/mol. The structure features a fluorophenyl group, a methylsulfanyl group attached to a pyrimidine ring, and an oxazole moiety, which may contribute to its diverse biological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeAssay TypeIC50 Value (μM)Reference
AChE InhibitionIn vitro3.11
AntimicrobialDisc diffusion method15.0
Anti-inflammatoryELISA for cytokines25.0
CytotoxicityMTT assay in cancer cells>50

Case Study 1: Cholinesterase Inhibition

In a study examining the effects of thiazolidinone derivatives on AChE activity, it was found that compounds structurally related to this compound inhibited AChE with varying degrees of potency. The most effective analogs exhibited IC50 values as low as 3.11 μM, indicating significant potential for developing therapeutic agents against Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds showed that certain derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The disc diffusion method revealed an IC50 value of 15 μM against Staphylococcus aureus, suggesting that modifications to the core structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule:

Table 1: Structural Comparison
Compound Name / ID Core Structure Substituents Key Differences from Target Compound Reference
Target Compound 1,2-Oxazole - 3-(4-Fluorophenyl)
- 4-(2-(methylsulfanyl)pyrimidin-4-yl)
- 5-CH₂OH
N/A N/A
2-bromo-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanol
(EN300-1644760)
1,2-Oxazole - 3-(4-Fluorophenyl)
- 5-CH₂CH₂Br
Bromoethanol group instead of hydroxymethyl
N-(2-fluorophenyl)acetamide derivatives
(e.g., 726158-21-0, 476485-84-4)
1,2,4-Triazole - 4-Aryl groups
- Sulfanylacetamide chains
Triazole core vs. oxazole; lack of pyrimidine moiety
Compound 28
(3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-...thiazol-5-yl))
Thiazole - 4-(4-Fluorophenyl)
- Complex nitro/thioether substituents
Thiazole core vs. oxazole; larger substituent bulk

Functional Group Impact on Properties

  • 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is consistent with trends in drug design .
  • Methylsulfanyl-Pyrimidine : The sulfur atom may contribute to π-stacking interactions or act as a hydrogen-bond acceptor, similar to sulfonyl or sulfonamide groups in kinase inhibitors .
  • Hydroxymethyl Group : Increases polarity and solubility compared to bromo- or alkyl-substituted analogs (e.g., EN300-1644760) .
Table 2: Estimated Properties
Property Target Compound EN300-1644760 726158-21-0 (Triazole derivative)
Molecular Weight ~333.35 g/mol 253.30 g/mol ~450 g/mol
LogP (Predicted) 2.8–3.5 3.1 4.2
Solubility (Water) Moderate (due to -CH₂OH) Low (bromo group) Very low
Potential Bioactivity Kinase inhibition (hypothetical) Unreported Anticancer (inferred from similar triazoles)

Preparation Methods

Cyclization via 1,3-Dipolar Cycloaddition

A common method to prepare isoxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. For this compound:

  • A nitrile oxide intermediate can be generated in situ from an oxime precursor.
  • The nitrile oxide undergoes cycloaddition with an alkyne bearing the 4-fluorophenyl substituent to form the 3-(4-fluorophenyl)-isoxazole ring.

This method is well-documented for synthesizing multi-substituted isoxazoles with good regioselectivity.

Alternative Oxadiazole Ring Formation

Some related oxazole derivatives are synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (e.g., carbonyldiimidazole-mediated cyclization). For example, the synthesis of 1,2,4-oxadiazole derivatives involves:

  • Reaction of N-hydroxyamidines with carboxylic acid derivatives.
  • Cyclization under reflux in solvents like acetonitrile with catalysts such as carbonyldiimidazole (CDI).

Though this is for 1,2,4-oxadiazoles, similar principles apply for isoxazole ring formation with appropriate precursors.

Installation of the Methanol Group at the 5-Position

The methanol substituent at the 5-position of the isoxazole ring can be introduced by:

  • Functional group transformation of a precursor aldehyde or ester at the 5-position to the corresponding alcohol via reduction (e.g., using NaBH4).
  • Direct substitution if a suitable leaving group is present at the 5-position.

Representative Preparation Method (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Generation of nitrile oxide Oxime precursor + chlorinating agent (e.g., NCS) + base Nitrile oxide intermediate
2 1,3-Dipolar cycloaddition Nitrile oxide + 4-fluorophenyl alkyne, solvent (e.g., EtOH), room temp or reflux Formation of 3-(4-fluorophenyl)-isoxazole
3 Methylsulfanyl pyrimidine synthesis Halopyrimidine + NaSCH3, solvent (e.g., DMF), heat 2-(methylsulfanyl)pyrimidin-4-yl intermediate
4 Coupling Pd-catalyzed cross-coupling or nucleophilic substitution Attachment of pyrimidinyl group at 4-position
5 Reduction NaBH4 or similar reducing agent Conversion to methanol at 5-position

Detailed Research Findings and Data

While direct literature on this exact compound is limited, analogous compounds and their preparation methods provide insight:

  • Catalyst and Solvent Effects: In related heterocyclic syntheses, catalysts like InCl3 under ultrasound irradiation in 50% ethanol have been shown to enhance yields and reduce reaction times significantly for multi-substituted heterocycles.

  • Reaction Conditions Optimization: Temperature around 40 °C and reaction times of 20 minutes under ultrasound irradiation optimize yields for similar multi-component reactions.

  • Yields and Purity: Multi-substituted heterocycles prepared via one-pot or stepwise methods typically achieve yields between 80-95%, with purification by crystallization or chromatography.

  • Spectroscopic Characterization: Confirmation of structure is achieved by NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and functional group presence.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Catalyst InCl3 (20 mol%) or Pd catalysts for coupling Enhances reaction rate and selectivity
Solvent 50% Ethanol, Acetonitrile, DMF Solvent choice affects solubility and yield
Temperature 25–60 °C (optimum ~40 °C) Higher temps may plateau yield
Reaction Time 20 min to several hours Ultrasound irradiation reduces time
Purification Crystallization, filtration, washing Ensures high purity product
Yield 80–95% Dependent on substrate and conditions

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